![molecular formula C21H27NO6 B11935295 (6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B11935295.png)
(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E 6201 is a small molecule compound that functions as a dual inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and fms-like tyrosine kinase 3 (FLT3). It has shown significant potential in the treatment of various cancers, particularly those with specific genetic mutations such as BRAF V600E and FLT3 mutations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E 6201 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via nucleophilic substitution and oxidation reactions.
- Purification and crystallization to obtain the final product with high purity .
Industrial Production Methods
Industrial production of E 6201 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for condensation reactions.
- Continuous flow reactors for nucleophilic substitution.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
化学反応の分析
Types of Reactions
E 6201 undergoes various chemical reactions, including:
Oxidation: E 6201 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on E 6201.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying E 6201
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of E 6201 with modified functional groups, which can be used for further research and development .
科学的研究の応用
E 6201 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for cancers with specific genetic mutations, such as BRAF V600E and FLT3 mutations.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery .
作用機序
E 6201 exerts its effects by inhibiting the activity of MEK1 and FLT3 kinases. This inhibition disrupts the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling .
類似化合物との比較
Similar Compounds
Selumetinib: Another MEK inhibitor, but E 6201 has a different binding mode and is effective against certain resistant mutations.
Vemurafenib: A BRAF inhibitor, often used in combination with MEK inhibitors like E 6201 for enhanced efficacy.
Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases, but E 6201 offers more specificity .
Uniqueness
E 6201 is unique due to its dual inhibition of MEK1 and FLT3, making it effective against cancers with specific genetic mutations that confer resistance to other treatments. Its ability to penetrate the blood-brain barrier also makes it a promising candidate for treating brain metastases .
特性
分子式 |
C21H27NO6 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |
InChI |
InChI=1S/C21H27NO6/c1-4-22-15-10-14-6-5-7-16(23)20(26)17(24)9-8-12(2)13(3)28-21(27)19(14)18(25)11-15/h5-6,8-13,16,20,22-23,25-26H,4,7H2,1-3H3/b6-5?,9-8+ |
InChIキー |
MWUFVYLAWAXDHQ-WVJVIZISSA-N |
異性体SMILES |
CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(/C=C/C(=O)C(C(CC=C2)O)O)C)C |
正規SMILES |
CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


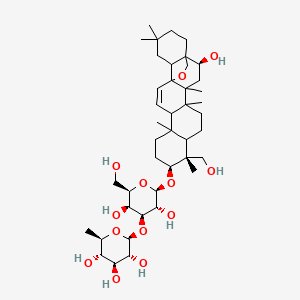
![tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate](/img/structure/B11935218.png)
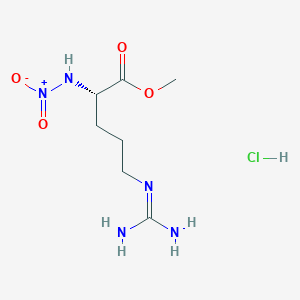
![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)
![(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B11935233.png)
![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)
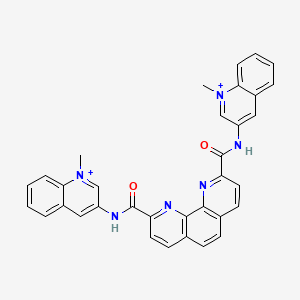
![benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate](/img/structure/B11935252.png)

![3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol](/img/structure/B11935268.png)
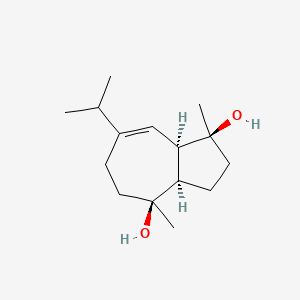

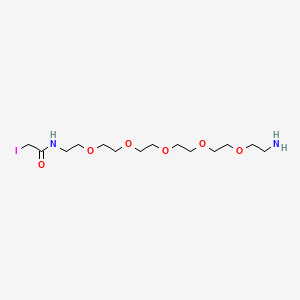
![4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid](/img/structure/B11935277.png)
